Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-4-5-11(15)9-12(16)10-6-7-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKBAZZGISBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of a cyclopropylalanine derivative with Boc anhydride, followed by further functionalization the presence of the Boc group suggests that the compound might be synthesized through standard peptide synthesis techniques, which often involve the use of protecting groups to prevent unwanted side reactions.
Chemical Reactions Analysis
Due to the limited information available, specific details about the chemical reactions involving tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate are not well-documented. based on its structure, the compound is likely to undergo various types of reactions, including:
Oxidation: The ketone moiety may undergo oxidation reactions under appropriate conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring and the cyclopropyl group may participate in substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate has shown promise in various biological assays:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or obesity.
- Receptor Modulation : Its interaction with neurotransmitter receptors could influence signaling pathways relevant to neurological disorders.
Synthetic Utility
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for:
- Building Block for Drug Development : It can be utilized to synthesize derivatives with enhanced pharmacological properties, making it valuable in drug discovery .
- Organic Synthesis : Researchers have employed this compound in various synthetic routes, capitalizing on its functional groups to create diverse chemical entities .
Recent studies have highlighted the biological activity of this compound:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity, making them candidates for further development into antibiotics .
- Anticancer Activities : Investigations into its cytotoxic effects against cancer cell lines have yielded promising results, indicating potential applications in oncology .
Case Study 1: Enzyme Inhibition
In a study published in Molecules, researchers evaluated the enzyme inhibition profile of this compound. The compound demonstrated effective inhibition against specific enzymes involved in lipid metabolism, suggesting its potential use in treating metabolic disorders .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that certain derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria, highlighting their potential as new antibiotic agents .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxic effects observed |
Table 2: Synthetic Routes
Mechanism of Action
There is no documented information regarding the specific mechanism of action of tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate. the presence of the Boc group suggests that the compound might be a protected intermediate for the synthesis of peptides containing a cyclopropylalanine unit. The cyclopropyl group can introduce steric hindrance and potentially alter the conformation of a peptide, which may affect its biological activity.
Comparison with Similar Compounds
Key Observations :
- Yield Trends : Pyrrolidine derivatives with bulky substituents (e.g., spiro-oxindoles) exhibit variable yields (39–94%), while simpler benzyl-substituted analogs show moderate yields (30–70%) .
- Physical State : Bulky, rigid substituents (e.g., spiro-oxindoles) favor crystalline solids, whereas aliphatic side chains (e.g., 2-ethylhexyloxy) result in oils .
Spectroscopic and Structural Analysis
NMR Spectral Comparison
- Target Compound (Hypothetical) : The cyclopropyl group would likely produce distinct $^1$H NMR signals at δ ~0.5–1.5 ppm (cyclopropane protons) and a carbonyl signal at δ ~205–215 ppm in $^{13}$C NMR.
- Spiro-pyrrolidine-oxindole Analogs : Exhibit complex $^1$H NMR spectra (e.g., δ 5.71–5.45 ppm for olefinic protons, δ 1.48 ppm for tert-butyl groups) and $^{13}$C NMR signals for sp$^3$-hybridized carbons (δ 20–80 ppm) and carbonyls (δ ~170–180 ppm) .
- Benzyl-substituted Analogs : Show aromatic protons at δ 6.88–7.48 ppm and tert-butyl carbons at δ ~28.99–30.06 ppm, consistent with less electron-withdrawing substituents .
Functional Group Reactivity
- The cyclopropyl-oxoethyl group in the target compound may undergo ring-opening reactions under acidic conditions, unlike the stable triisopropylsilyl ethynyl group in spiro-oxindoles .
- Ethoxy-oxoethyl substituents (as in ) could serve as ester precursors for hydrolysis, whereas 2-ethylhexyloxy groups () are more lipophilic and metabolically stable.
Biological Activity
Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 239.31 g/mol
- CAS Number : 170491-62-0
The structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the cyclopropyl group may enhance the compound's pharmacological profiles, such as receptor binding affinity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by functionalization at the carboxylate position. Specific synthetic routes may vary, but they generally include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the cyclopropyl and oxoethyl groups via alkylation or acylation methods.
- Protection and deprotection steps to ensure functional group integrity during synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator in various biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Some studies have suggested that pyrrolidine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
- Inhibition of Protein Interactions : A study highlighted the ability of certain pyrrolidine-based compounds to disrupt protein-protein interactions (PPIs), which are crucial in many signaling pathways involved in cancer progression . This suggests that this compound might also be effective in similar contexts.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
